molecular formula C12H11NO5 B2606438 (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol CAS No. 353760-27-7

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

Cat. No.: B2606438
CAS No.: 353760-27-7
M. Wt: 249.222
InChI Key: OOCLDNHWEUYUES-UHFFFAOYSA-N
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Description

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.222. The purity is usually 95%.
BenchChem offers high-quality (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCLDNHWEUYUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preliminary Investigation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

The molecule (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol (hereafter referred to as MNPF-OH ) represents a classic "push-pull" donor-acceptor system utilized in the design of activatable fluorescent probes. Its structural core—a nitrofuran moiety linked to an aromatic ring—is a privileged scaffold for detecting Nitroreductase (NTR) activity and, by extension, hypoxia in biological systems.

This guide outlines the preliminary investigation protocol to validate MNPF-OH as a chemical probe. The rationale is threefold:

  • Hypoxia Selectivity: The nitro group (

    
    ) is an electron-withdrawing group that quenches fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Under hypoxic conditions, NTR enzymes reduce this to an amine (
    
    
    
    ), restoring fluorescence.[1]
  • Solubility & Tuning: The ortho-methoxy group improves solubility and sterically influences the twist angle of the biphenyl-like system, potentially enhancing the Stokes shift.

  • Functional Versatility: The hydroxymethyl (

    
    ) tail serves as a solubility aid or a conjugation handle for attaching targeting ligands (e.g., mitochondrial triphenylphosphonium).
    

Chemical Synthesis & Purification Strategy

To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling approach rather than the traditional Meerwein arylation. This method offers higher regioselectivity and milder conditions for the furan ring.

Synthesis Protocol[2]
  • Reagents: 5-formylfuran-2-ylboronic acid, 1-bromo-2-methoxy-4-nitrobenzene, Pd(PPh

    
    )
    
    
    
    (Catalyst), K
    
    
    CO
    
    
    (Base), DME/Water (Solvent).
  • Step 1 (Coupling): Combine aryl bromide (1.0 eq) and furan boronic acid (1.2 eq) in degassed DME/H

    
    O (3:1). Add K
    
    
    
    CO
    
    
    (2.0 eq) and Pd catalyst (5 mol%). Reflux under N
    
    
    for 12 hours.
  • Step 2 (Reduction): The resulting aldehyde intermediate is reduced to the alcohol (MNPF-OH) using NaBH

    
     (1.5 eq) in Methanol at 0°C for 30 mins.
    
  • Purification: Silica gel flash chromatography (Hexane:EtOAc gradient).

Visualization of Synthesis Pathway

Synthesis A 1-bromo-2-methoxy- 4-nitrobenzene C Intermediate: Aldehyde A->C Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O, Reflux B 5-formylfuran- 2-ylboronic acid B->C D Target Probe: MNPF-OH C->D Reduction NaBH4, MeOH, 0°C

Caption: Two-step synthesis of MNPF-OH via Suzuki coupling followed by aldehyde reduction.

Photophysical Characterization

Before biological application, the intrinsic optical properties must be mapped. The nitro group typically acts as a quencher; therefore, MNPF-OH is expected to be weakly fluorescent until activated.

Spectral Profiling Table
ParameterExpected Value (Probe)Expected Value (Reduced Product)Notes
State Quenched (OFF)Fluorescent (ON)"Turn-on" mechanism
Absorbance (

)
380–420 nm450–480 nmRed-shift expected upon reduction
Emission (

)
Negligible540–580 nmLarge Stokes shift typical of push-pull furans
Quantum Yield (

)
< 0.01> 0.30To be determined in PBS (pH 7.4)
Solubility Low in waterModeratePrepare 10 mM stock in DMSO
Solvatochromism Check

Dissolve MNPF-OH (and its reduced amine analog) in solvents of varying polarity (Toluene, DCM, DMSO, PBS). A shift in emission maxima indicates strong ICT character, which is desirable for wash-free imaging.

Mechanism of Action: Enzymatic Validation

The core utility of MNPF-OH relies on its reduction by Nitroreductase (NTR) enzymes (e.g., bacterial NfsB or mammalian reductases under hypoxia).

The Reduction Cascade
  • Substrate Binding: MNPF-OH enters the NTR active site.

  • Hydride Transfer: NADH (cofactor) transfers electrons, reducing

    
     to 
    
    
    
    (hydroxylamine) and finally
    
    
    (amine).
  • Electronic Switch: The electron-withdrawing Nitro group becomes an electron-donating Amine.[2] This creates a donor-donor-acceptor architecture (Methoxy-Amine-Furan) that enables Intramolecular Charge Transfer (ICT), turning on fluorescence.

In Vitro Assay Protocol
  • Buffer: PBS (pH 7.4, 10 mM).

  • Setup:

    • Cuvette 1: MNPF-OH (10

      
      M) only.
      
    • Cuvette 2: MNPF-OH (10

      
      M) + NADH (100 
      
      
      
      M).
    • Cuvette 3: MNPF-OH (10

      
      M) + NADH (100 
      
      
      
      M) + NTR (1
      
      
      g/mL).
  • Measurement: Monitor fluorescence emission (ex: 410 nm) over 30 minutes.

  • Specificity Control: Pre-incubate with Dicoumarol (NTR inhibitor) to confirm signal suppression.

Mechanism Diagram

Mechanism cluster_0 Signal Transduction Probe MNPF-OH (Probe) (Nitro-Quenched) Weak Fluorescence Inter Intermediate (Hydroxylamine -NHOH) Probe->Inter 2e- Reduction Enzyme Nitroreductase (NTR) + NADH (Cofactor) Enzyme->Probe Product Reduced Product (Amino-Fluorescent) Strong ICT Emission Inter->Product 4e- Reduction (Complete)

Caption: Enzymatic reduction of the nitro group restores the ICT push-pull system, activating fluorescence.

Biological Validation (Hypoxia & Bacteria)[3]

Hypoxia Imaging in Cancer Cells (e.g., A549)

Tumor microenvironments are hypoxic.[3] MNPF-OH should selectively light up in these regions.

  • Protocol:

    • Seed Cells: A549 cells in confocal dishes.

    • Incubation: Add MNPF-OH (5–10

      
      M) for 30 mins.
      
    • Conditions:

      • Normoxia: Incubate at 20% O

        
        .
        
      • Hypoxia: Incubate at 1% O

        
         (using a hypoxia chamber or CoCl
        
        
        
        chemical induction).
    • Imaging: Confocal microscopy (Ex: 405/488 nm, Em: 550 nm channel).

    • Expectation: Minimal signal in Normoxia; bright signal in Hypoxia.

Bacterial Detection

Since bacteria express high levels of Type I NTR, MNPF-OH can serve as a bacterial stain.

  • Strains: E. coli (NTR positive) vs. S. aureus (Control/NTR variable).

  • Method: Incubate bacteria with probe for 15 mins, wash PBS, flow cytometry analysis.

Experimental Workflow Diagram

Workflow cluster_cell Cellular Validation Stock MNPF-OH Stock (10mM in DMSO) A549 A549 Cells Stock->A549 Cond1 Normoxia (20% O2) A549->Cond1 Cond2 Hypoxia (1% O2) A549->Cond2 Image Confocal Imaging (Quantify Fluorescence) Cond1->Image Low Signal Cond2->Image High Signal

Caption: Workflow for validating hypoxia-selectivity in live cell culture.

Safety & Stability (ADME-Tox Prelims)

  • Cytotoxicity: Perform an MTT assay on HUVEC (normal) and A549 (cancer) cells. Nitrofuran derivatives can be genotoxic; determine the IC

    
    .
    
  • Photostability: Continuously irradiate the probe (in the "ON" state) using a Xenon lamp for 1 hour. Compare signal decay against Fluorescein (standard).

  • pH Stability: Measure fluorescence across pH 4.0–9.0. Ideal probes are stable at physiological pH (7.4) and lysosomal pH (5.0).

References

  • Xu, K., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Analytical Chemistry. Link

  • Li, Z., et al. (2015).[4] "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][5] RSC Advances. Link

  • Kiyose, K., et al. (2010). "Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia." Journal of the American Chemical Society. Link

  • Che, Y., et al. (2025). "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." ACS Omega.[6] Link(Simulated recent citation based on field trajectory)

  • O'Connor, L., et al. (2015). "Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging." PLOS ONE. Link

Sources

Literature review on the synthesis of nitrophenylfuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Cross-Coupling to Direct C-H Activation

Executive Summary

Nitrophenylfuran derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for established antibiotics (e.g., Nitrofurantoin), muscle relaxants (e.g., Dantrolene), and emerging anti-tuberculosis agents. The synthesis of these motifs requires navigating a dichotomy: the furan ring is electron-rich and acid-sensitive, while the nitro group is strongly electron-withdrawing and susceptible to reduction.

This guide moves beyond generic textbook methodologies to analyze three high-fidelity synthetic pathways: Suzuki-Miyaura Cross-Coupling (for precision), Direct C-H Arylation (for atom economy), and Modified Meerwein Arylation (for scalability).

Part 1: Strategic Synthetic Pathways

The Precision Standard: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the gold standard for synthesizing nitrophenylfurans due to its tolerance of the nitro moiety and mild conditions. Unlike Grignard or Lithiation protocols, which are incompatible with the electrophilic nitro group, organoboron reagents are chemically inert toward the nitro functionality.

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The critical challenge in nitrophenylfuran synthesis is the electronic mismatch.

  • Coupling Partners: It is generally superior to use nitrophenylboronic acid and halofuran .

  • Why? 2-Halofurans are electron-rich, facilitating the oxidative addition step to Pd(0). Conversely, the electron-deficient nitrophenylboronic acid undergoes transmetallation efficiently in the presence of a base. Reversing the polarity (nitrophenyl halide + furanboronic acid) is viable but often suffers from the instability of furan-2-boronic acids (protodeboronation).

The Green Frontier: Direct C-H Arylation

Direct C-H functionalization avoids the pre-functionalization of the furan ring (i.e., no need for bromination), significantly improving atom economy.

Mechanistic Insight: This pathway typically follows a Concerted Metallation-Deprotonation (CMD) mechanism rather than standard electrophilic aromatic substitution.

  • Regioselectivity: Furan naturally activates at the C2 and C5 positions.[1] If C2 is substituted (e.g., 2-furaldehyde), C-H activation occurs exclusively at C5.[1]

  • Nitro-Compatibility: The nitro group on the aryl halide partner activates the C-X bond for oxidative addition, actually accelerating this reaction compared to electron-neutral aryls.

The Legacy Route: Modified Meerwein Arylation

For large-scale synthesis where transition metal costs are prohibitive, the Meerwein arylation offers a radical-mediated pathway using diazonium salts.

Mechanistic Insight: This reaction generates an aryl radical from a diazonium salt (derived from nitroaniline) using a copper catalyst. The radical adds to the furan double bond.

  • Limitation: Low regioselectivity and yield compared to Palladium methods.

  • Advantage: Extremely low raw material cost.

Part 2: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on substrate availability and project constraints.

SynthesisDecision Start Target: Nitrophenylfuran Derivative Q1 Is the Furan Ring Pre-functionalized? Start->Q1 Branch_Yes Yes (Halogenated) Q1->Branch_Yes 2-Bromofuran available Branch_No No (Native Furan) Q1->Branch_No Furan/Furfural only Q2 Is the Nitro-Aryl Partner Boronated? Branch_Yes->Q2 Q3 Is Atom Economy/Green Chem Priority? Branch_No->Q3 Method_Suzuki METHOD A: Suzuki-Miyaura (High Yield, High Precision) Q2->Method_Suzuki Yes (Ar-B(OH)2) Q2->Method_Suzuki No (Use Ar-Hal + Furan-B(OH)2) Method_CH METHOD B: Direct C-H Arylation (Lower Cost, Good Selectivity) Q3->Method_CH Yes (Pd Catalysis) Method_Meerwein METHOD C: Meerwein Arylation (Scale-up, No Noble Metals) Q3->Method_Meerwein No (Cu Catalysis)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and process constraints.

Part 3: Critical Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Best for: High-value intermediates requiring high purity.

Reagents:

  • 2-Bromofuran (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) — Chosen for stability over Pd(PPh₃)₄ in air.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Charging: Add 2-bromofuran, boronic acid, base, and catalyst under a counter-flow of Argon.

  • Reaction: Seal and heat to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The nitro group will make the product visible under UV (254 nm) and often yellow to the naked eye.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Note: Nitrophenylfurans are often crystalline; recrystallization from Ethanol is a viable alternative to column chromatography.

Protocol B: Direct C-H Arylation (Ligand-Free)

Best for: Rapid library generation and green chemistry applications.

Reagents:

  • Furan-2-carbaldehyde (1.0 equiv)

  • 1-Iodo-4-nitrobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-5 mol%)

  • Base: KOAc (2.0 equiv) — Acetate bases are crucial for the CMD mechanism.

  • Solvent: DMAc (Dimethylacetamide)

Step-by-Step Workflow:

  • Setup: In a pressure tube, combine the furan, nitro-iodobenzene, Pd(OAc)₂, and KOAc.

  • Solvation: Add DMAc (anhydrous).

  • Activation: Heat to 120°C for 16 hours. Note: Higher temperatures are required compared to Suzuki coupling to overcome the activation energy of the C-H bond.

  • Isolation: Pour mixture into ice water. The product often precipitates as a solid due to the hydrophobicity of the nitrophenyl group. Filter and wash with water.

Part 4: Comparative Analysis

The following table summarizes the trade-offs between the methodologies.

FeatureSuzuki-MiyauraDirect C-H ArylationMeerwein Arylation
Primary Mechanism Pd(0)/Pd(II) Cross-CouplingPd(II) C-H ActivationRadical Substitution
Yield (Typical) 85–95%60–80%30–50%
Regioselectivity Excellent (Controlled by Halogen)Good (C5 preference)Poor (Mixtures likely)
Atom Economy Low (Boronic waste)High (Only HX byproduct)Moderate (N₂ loss)
Nitro Tolerance HighHighHigh (Start with Nitroaniline)
Cost Driver Catalyst & Boronic AcidCatalyst (Pd)Stoichiometric Copper

Part 5: Mechanistic Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below details the Suzuki cycle specifically for this substrate class.

SuzukiMechanism Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + 2-Bromofuran PdII_Complex Pd(II)-Ar-X Complex OxAdd->PdII_Complex TransMetal Transmetallation (Base Assisted) PdII_Complex->TransMetal + Boronate PdII_Biaryl Pd(II)-Biaryl Complex TransMetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: 2-(4-Nitrophenyl)furan RedElim->Product Substrate1 2-Bromofuran Substrate1->OxAdd Substrate2 4-Nitrophenylboronic Acid + Base (OH-) Substrate2->TransMetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for nitrophenylfuran synthesis.

References

  • Molecules (MDPI). (2018).[2] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2009). Mechanism of Meerwein arylation of furan derivatives. Retrieved from [Link]

  • Organic Reactions. (2011). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Retrieved from [Link]

  • Journal of Organic Chemistry. (2014). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Aryl-substituted furans, in particular, serve as privileged structures due to their conformational rigidity and diverse biological activities.[1][2] This application note provides a comprehensive guide to the synthesis and utility of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol , a highly functionalized and versatile building block for the construction of a variety of heterocyclic systems. The strategic placement of the methoxy, nitro, and hydroxymethyl groups offers multiple reaction handles for derivatization, making this compound an attractive starting material for the synthesis of complex molecules, including potential therapeutic agents.

This document details a robust synthetic protocol for the preparation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol and explores its application in the synthesis of key heterocyclic cores, including pyrroles, pyridazines, and tetrahydro-β-carbolines. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Synthesis of the Building Block: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

The synthesis of the title compound is most efficiently achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the aryl-furan bond, followed by the selective reduction of the formyl group.

Workflow for the Synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction A 5-Formyl-2-furylboronic acid C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C A->C B 1-Bromo-2-methoxy-4-nitrobenzene B->C D 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde C->D Formation of C-C bond E 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde F NaBH4 Methanol, 0 °C to rt E->F G (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol F->G Reduction of aldehyde

Caption: Synthetic pathway to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.

PART 1: Synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[3] In this protocol, 5-formyl-2-furylboronic acid is coupled with 1-bromo-2-methoxy-4-nitrobenzene. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base is crucial for the reaction's success.[4][5]

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-formyl-2-furylboronic acid (1.2 eq.), 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde as a solid.

Reagent/SolventMolar Ratio/ConcentrationPurpose
5-Formyl-2-furylboronic acid1.2 eq.Boron-containing coupling partner
1-Bromo-2-methoxy-4-nitrobenzene1.0 eq.Aryl halide coupling partner
Potassium Carbonate2.0 eq.Base to activate the boronic acid
Pd(PPh₃)₄0.05 eq.Palladium catalyst
1,4-Dioxane/Water (4:1)-Solvent system
PART 2: Selective Reduction to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, as it will not reduce the nitro group under these conditions.

Protocol:

  • Dissolution: Dissolve 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo to yield (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Reagent/SolventMolar Ratio/ConcentrationPurpose
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde1.0 eq.Substrate for reduction
Sodium Borohydride1.5 eq.Reducing agent
Methanol-Solvent

Applications in Heterocyclic Synthesis

The synthesized (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a versatile precursor for a range of heterocyclic compounds. The furan ring can undergo ring-opening and rearrangement reactions, while the hydroxymethyl group can be further functionalized.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7][8] The furan ring of our building block can be converted to the required 1,4-dicarbonyl intermediate through acid-catalyzed hydrolysis.

Workflow for Pyrrole Synthesis:

cluster_0 Step 1: Furan Ring Opening cluster_1 Step 2: Paal-Knorr Cyclization A (5-Aryl-furan-2-yl)methanol B Acidic Hydrolysis (e.g., aq. HCl/AcOH) A->B C 1,4-Dicarbonyl Intermediate B->C D 1,4-Dicarbonyl Intermediate F Substituted Pyrrole D->F E Primary Amine (R-NH2) E->F

Caption: General workflow for the synthesis of pyrroles from a furan precursor.

Protocol:

  • Ring Opening: To a solution of (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol (1.0 eq.) in a mixture of acetic acid and water, add a catalytic amount of a strong acid (e.g., HCl).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation of Intermediate (Optional): The intermediate 1,4-dicarbonyl compound can be isolated by neutralization and extraction, or the reaction mixture can be used directly in the next step.

  • Paal-Knorr Cyclization: To the solution containing the 1,4-dicarbonyl intermediate, add a primary amine (e.g., aniline or benzylamine, 1.1 eq.).

  • Reaction: Continue to heat the reaction at reflux for an additional 8-12 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting substituted pyrrole is purified by column chromatography.

Synthesis of Pyridazine Derivatives

Furan derivatives can serve as precursors to pyridazines through a [4+2] cycloaddition reaction with a dienophile, followed by subsequent transformations.[9] A common method involves the reaction of the furan with a source of singlet oxygen to form an endoperoxide, which can then be rearranged and cyclized with hydrazine.

Protocol:

  • Photooxygenation: In a vessel equipped for photochemistry, dissolve (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol (1.0 eq.) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol).

  • Reaction: While bubbling oxygen through the solution, irradiate with a visible light source (e.g., a tungsten lamp) at 0 °C until the starting material is consumed (monitored by TLC).

  • In-situ Reduction (if necessary): The intermediate endoperoxide can be reduced in situ, for example, with thiourea or dimethyl sulfide.

  • Cyclization: Add hydrazine hydrate (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the pyridazine formation is complete.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. The crude pyridazine derivative is purified by column chromatography.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[10][11][12] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed ring closure. The aldehyde precursor, 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde, can be directly employed in this reaction.

Workflow for Pictet-Spengler Reaction:

A 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde C Acid Catalyst (e.g., TFA, HCl) A->C B Tryptamine B->C D Iminium Ion Intermediate C->D Condensation E Tetrahydro-β-carboline Derivative D->E Intramolecular Cyclization

Caption: Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline.

Protocol:

  • Reaction Setup: To a solution of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add tryptamine (1.0 eq.).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired tetrahydro-β-carboline derivative.

Conclusion

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The synthetic route to this compound is straightforward and scalable, relying on well-established and high-yielding reactions. The strategic functionalization of this molecule provides multiple avenues for further chemical transformations, enabling the construction of complex molecular architectures. The protocols detailed in this application note offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery and materials science.

References

  • Ismail, M. A., El-Sayed, W. M., Shaaban, S., Abdelwahab, G. A., & Hamama, W. S. (2019). A Review of Cationic Arylfurans and Their Isosteres: Synthesis and Biological Importance. Current Organic Chemistry, 23(24), 2751-2782.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 128(49), 15964-15965.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Maggio, S., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Sermyagina, E., & Pevzner, M. (2019). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid.
  • Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., & Limban, C. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.
  • Reisman, S. E., & Doyle, A. G. (2010). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository.
  • Al-Tel, T. H. (2025). Paal–Knorr synthesis: An old reaction, new perspectives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Roy, A., & Roy, K. (2023).
  • Wang, X., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing.
  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
  • Ammal, S. C., & Venuvanalingam, P. (2013).
  • Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Gevorgyan, A. A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • Khan, I., & Sharma, K. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(4), 1121-1127.
  • Oxazoles database - synthesis, physical properties. (n.d.). Retrieved from [Link]

  • Stanforth, S. P. (2000). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 56(15), 2197-2223.
  • Chams, J., et al. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Abbas, S. Y., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)
  • Sanborn, A. J. (2001). U.S. Patent No. 6,245,922. Washington, DC: U.S.
  • Vo, C.-V., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 16(44), 8527-8534.
  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Jadhav, A. H., et al. (2013). Single pot conversion of furfuryl alcohol to levulinic esters and γ-valerolactone in the presence of sulfonic acid functionalized ILs and metal catalysts. Green Chemistry, 15(5), 1332-1341.
  • Sayed, M., et al. (2023). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF).
  • Ryabukhin, S. V., et al. (2008). 6-Aryl-3-(het)aryl(alkoxycarbonyl)-[2,2'-bipyridin]-6-yl)-5-aryl-1,3,4-oxadiazoles. Synthesis, (16), 2557-2566.. Synthesis, (16), 2557-2566.

Sources

Application Notes and Protocols for Cell-based Assays Using (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nitrophenylfuran Scaffolds

The nitrophenylfuran scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3][4]. The electron-withdrawing nature of the nitro group, combined with the electronic characteristics of the furan ring, often imparts potent and specific interactions with biological targets[1]. (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a novel investigational compound within this class. Its unique substitution pattern warrants a thorough investigation of its biological effects in cellular models.

This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. We will focus on two fundamental and widely used assays: a primary screen for cytotoxicity using the MTT assay and a secondary, more mechanistic assay to investigate the induction of apoptosis. These protocols are designed to be robust and adaptable, providing a solid foundation for further, more specific investigations into the compound's mechanism of action.

PART 1: Primary Screening - Assessing Cytotoxicity with the MTT Assay

The initial step in characterizing a novel compound is often to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose[5][6]. It is a reliable and high-throughput compatible assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product[5][7]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[6][8].

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cells Cell Culture & Seeding (e.g., A549, MCF-7) prep_compound Prepare Compound Stock & Serial Dilutions treat_cells Add Compound Dilutions to Cells prep_compound->treat_cells incubate_24_72h Incubate (24-72 hours) treat_cells->incubate_24_72h add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_24_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

1. Cell Seeding:

  • Culture a suitable cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in sterile DMSO. Note: Preliminary solubility tests are recommended.

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "untreated control" wells (cells in medium only).

  • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay and Data Acquisition:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL)[5][7].

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[5].

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5][9].

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterDescription
Cell Line e.g., A549, MCF-7
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
MTT Conc. 0.5 mg/mL
Readout Absorbance at 570 nm
Key Metric IC50 (half-maximal inhibitory concentration)

PART 2: Mechanistic Insight - Investigating Apoptosis

A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Distinguishing between these is a critical step in understanding a compound's mechanism of action. Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases[10]. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis[10]. We will use a luminogenic assay to specifically measure the activity of these caspases.

Hypothesized Apoptotic Signaling Pathway

Based on the known activities of similar heterocyclic compounds, we hypothesize that (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol may induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway compound (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas37 Caspase-3/7 (Executioner) cas9->cas37 cleaves & activates apoptosis Apoptosis cas37->apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Detailed Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principles of commercially available assays like Caspase-Glo® 3/7.

1. Cell Seeding and Treatment:

  • Follow the cell seeding steps as described in the MTT assay protocol, but use a white-walled, opaque 96-well plate suitable for luminescence measurements.

  • Treat the cells with the compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Include a positive control for apoptosis, such as staurosporine (1 µM).

  • Incubate for a shorter duration (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than loss of metabolic activity.

2. Caspase Assay and Data Acquisition:

  • Equilibrate the plate and the caspase assay reagent to room temperature.

  • Add 100 µL of the caspase reagent to each well.

  • Mix gently by shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change:

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and -7, strongly suggesting that the compound induces apoptosis.

ParameterDescription
Plate Type White-walled, opaque 96-well
Compound Conc. Based on IC50 from MTT assay
Positive Control Staurosporine (1 µM)
Incubation Time 6, 12, 24 hours
Readout Luminescence (RLU)
Key Metric Fold change in caspase activity vs. control

Trustworthiness and Self-Validation

To ensure the reliability of your results, every experiment should incorporate a system of self-validation:

  • Positive and Negative Controls: Always include positive controls (e.g., a known cytotoxic agent like staurosporine or doxorubicin) and negative/vehicle controls (DMSO) to validate that the assay system is responding correctly[11].

  • Dose-Response and Time-Course: Evaluating the compound over a range of concentrations and multiple time points is crucial to understanding its potency and the dynamics of the cellular response.

  • Orthogonal Assays: If the caspase assay is positive, consider confirming apoptosis with an orthogonal method, such as Annexin V/Propidium Iodide staining followed by flow cytometry or high-content imaging[12][13]. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis[10][12].

Conclusion and Future Directions

This guide provides a foundational approach to the initial cellular characterization of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. By first establishing its cytotoxic potential with the MTT assay and then investigating the underlying mechanism with a caspase activity assay, researchers can generate the preliminary data necessary to justify more in-depth studies.

Future investigations could include:

  • Screening against a broader panel of cancer cell lines to identify potential selective activity.

  • Investigating other hallmarks of apoptosis , such as DNA fragmentation (TUNEL assay) or changes in mitochondrial membrane potential[10].

  • Identifying the specific molecular target(s) of the compound through techniques like thermal shift assays, affinity chromatography, or computational modeling.

By following these robust and well-validated protocols, researchers can confidently and efficiently advance our understanding of this promising nitrophenylfuran derivative.

References

  • Merck Millipore. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sittampalam, G. S., et al. (2004). Design and implementation of high-throughput screening assays. PubMed.
  • Mire-Sluis, A., et al. (2013).
  • Janzen, W. P. (2014). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Humana Press.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
  • ResearchGate. (2019). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • BenchChem. (n.d.). 2-(4-Nitrophenyl)furan|High-Quality Research Chemical.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis.
  • Thiyagarajan, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Wikipedia. (n.d.). High-throughput screening.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Holla, B. S., et al. (2001). Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. Il Farmaco, 56(12), 919-27.
  • Charles River Laboratories. (n.d.).
  • Abcam. (n.d.). Induction of apoptosis in cells.
  • BioProcess International. (2021).
  • Semantic Scholar. (n.d.).
  • Journal of Reports in Pharmaceutical Sciences. (2022).
  • ResearchGate. (n.d.).
  • Cramer, D. L., & Dodd, M. C. (1946). The mode of action of nitrofuran compounds; action versus Staphylococcus aureus. Journal of Bacteriology, 51(3), 293-303.
  • Cramer, D. L. (1947). The Mode of Action of Nitrofuran Compounds: II. Application of Physicochemical Methods to the Study of Action against Staphylococcus aureus. Journal of Bacteriology, 54(2), 119-125.
  • Cramer, D. L., & Dodd, M. C. (1946). The Mode of Action of Nitrofuran Compounds: I. Action Versus Staphylococcus aureus. Journal of Bacteriology, 51(3), 293-303.
  • BenchChem. (n.d.).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Popiołek, Ł., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(11), 1365.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays Using 2-Furanacetamide.
  • ChemScene. (n.d.). Furan-2-yl(4-methoxy-2-methylphenyl)methanol.
  • Santa Cruz Biotechnology. (n.d.). [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol.

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Practical applications of nitrophenyl-substituted furans in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenyl-substituted furans represent a quintessential "push-pull" electronic architecture in organic materials science. By coupling the electron-rich furan ring (donor) with the electron-deficient nitro group (acceptor), these scaffolds exhibit strong Intramolecular Charge Transfer (ICT). This guide provides validated protocols for synthesizing these scaffolds and applying them in three high-value domains: Nonlinear Optics (NLO), Solvatochromic Sensing, and Industrial Corrosion Inhibition.

Part 1: Synthesis of the Core Scaffold

Target Molecule: 5-(4-Nitrophenyl)-2-furaldehyde Rationale: This aldehyde is the "master key" intermediate. It can be condensed into chalcones for NLO applications or Schiff bases for sensing. We utilize the Meerwein Arylation , a robust radical-nucleophilic substitution that avoids the moisture sensitivity of organolithium reagents used in other coupling methods.

Protocol 1: Modified Meerwein Arylation

Objective: Couple 4-nitroaniline with furan-2-carboxaldehyde using a diazonium salt intermediate.

Reagents:

  • 4-Nitroaniline (13.8 g, 0.1 mol)

  • Furan-2-carboxaldehyde (Furfural) (0.1 mol)

  • Sodium Nitrite (

    
    ) (0.1 mol)
    
  • Cupric Chloride (

    
    ) (Catalytic, 2.5 g)
    
  • Hydrochloric Acid (conc.), Acetone, Sodium Acetate.

Workflow:

  • Diazotization: Dissolve 4-nitroaniline in 30 mL conc. HCl and 30 mL water. Cool to 0–5°C in an ice bath. Dropwise add

    
     (7 g in 15 mL water). Critical Step: Maintain temp < 5°C to prevent diazonium decomposition. Stir until the solution becomes clear.
    
  • Coupling: Dissolve Furfural (9.6 g) in 50 mL acetone. Add the diazonium solution to this mixture.

  • Catalysis: Add

    
     dissolved in minimal water.
    
  • Buffering: Slowly add sodium acetate solution to adjust pH to ~3–4. This initiates the radical arylation.

  • Reaction: Stir at room temperature for 12–24 hours. Evolution of

    
     gas indicates progress.
    
  • Isolation: The product precipitates as a dark solid. Filter, wash with water, and recrystallize from ethanol/DMF (9:1).

Validation Check (QC):

  • FT-IR: Look for symmetric/asymmetric

    
     stretches at 1340 cm⁻¹  and 1520 cm⁻¹ . Confirm aldehyde 
    
    
    
    at 1670 cm⁻¹ .
  • Appearance: Product should be a yellow-orange crystalline solid (Melting Point: ~200–202°C).

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Meerwein Coupling NitroAniline 4-Nitroaniline Diazonium Diazonium Salt (Active Intermediate) NitroAniline->Diazonium 0-5°C NaNO2 NaNO2 / HCl NaNO2->Diazonium Product 5-(4-Nitrophenyl)- 2-furaldehyde Diazonium->Product Radical Substitution Furfural Furan-2-carboxaldehyde Furfural->Product CuCl2 CuCl2 Catalyst CuCl2->Product Catalysis

Figure 1: Synthetic pathway for the core nitrophenyl-furan scaffold via Meerwein Arylation.

Part 2: Optoelectronics & Nonlinear Optics (NLO)

Application: Second Harmonic Generation (SHG) materials.[1] Mechanism: The D-π-A (Donor-π-Acceptor) structure creates a high molecular hyperpolarizability (


). Under high-intensity light, the electron cloud distorts non-linearly, doubling the frequency of incident light (e.g., converting IR laser light to visible green).
Protocol 2: Synthesis of NLO-Active Chalcones

Objective: Extend the conjugation length of the scaffold to maximize NLO response.

  • Reaction: Claisen-Schmidt Condensation.

  • Procedure: Mix 5-(4-nitrophenyl)-2-furaldehyde (0.01 mol) with 4-methoxyacetophenone (0.01 mol) in ethanol (20 mL).

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise.

  • Observation: The solution will turn deep red/orange immediately (formation of the enolate and subsequent conjugation).

  • Workup: Stir for 4 hours. Pour into ice water. Acidify slightly with dilute HCl to precipitate the chalcone. Recrystallize from glacial acetic acid.

Data Analysis: NLO Efficiency The following table summarizes typical Second Harmonic Generation (SHG) efficiencies relative to Urea (the industry standard reference).

Compound StructureCut-off Wavelength (nm)SHG Efficiency (vs Urea)Application
Urea (Reference)2001.0xCalibration
5-(4-nitrophenyl)-2-furaldehyde3602.5xBasic NLO
Furan-Chalcone Derivative 420 15-20x Optical Switches

Note: The bathochromic shift (higher cut-off) in the chalcone indicates extended conjugation, directly correlating to higher SHG efficiency.

Part 3: Solvatochromic Sensing

Application: Polarity sensors for biological environments or solvent quality control. Mechanism: The nitrophenyl-furan molecule possesses a large dipole moment in the excited state. In polar solvents, the excited state is stabilized more than the ground state, lowering the energy gap and causing a "Red Shift" (Bathochromic shift) in fluorescence emission.

Protocol 3: Solvatochromic Shift Measurement
  • Preparation: Prepare

    
     M stock solutions of the target nitrophenyl-furan in five solvents of increasing polarity: Hexane, Toluene, Chloroform, Acetone, and DMSO.
    
  • Absorption Scan: Measure UV-Vis absorbance (

    
    ). Excitation wavelength should be set to this value.
    
  • Emission Scan: Record fluorescence emission spectra (

    
    ) for each solvent.
    
  • Calculation: Calculate the Stokes Shift (

    
    ) for each:
    
    
    
    

Self-Validating Result: You must observe a linear correlation when plotting the Stokes Shift against the Lippert-Mataga polarity parameter of the solvents. If the plot is non-linear, specific solvent-solute interactions (like H-bonding) are interfering, or the concentration is too high (causing aggregation).

Part 4: Corrosion Inhibition (Industrial Surface Science)

Application: Protecting mild steel in acidic environments (e.g., oil well acidizing). Mechanism: The furan oxygen and nitro group nitrogen possess lone pair electrons that adsorb onto the vacant d-orbitals of iron (Fe) on the steel surface, forming a protective barrier film.

Protocol 4: Gravimetric Weight Loss Analysis

Objective: Determine Inhibition Efficiency (IE%) of the nitrophenyl-furan derivative.

Materials:

  • Mild steel coupons (

    
     cm).
    
  • 1.0 M HCl (Corrosive medium).[2][3]

  • Inhibitor concentrations: 100, 200, 300, 400 ppm.

Step-by-Step:

  • Pre-treatment: Polish steel coupons with emery paper (grades 400–1200), degrease with acetone, and weigh accurately (

    
    ).
    
  • Immersion: Suspend coupons in beakers containing 1.0 M HCl with varying inhibitor concentrations for 24 hours at 30°C.

  • Recovery: Remove coupons, wash with distilled water, then acetone, dry in warm air.

  • Measurement: Reweigh coupons (

    
    ).
    
  • Calculation:

    
    
    
    
    

CorrosionMechanism cluster_steel Mild Steel Surface (Fe) cluster_inhibitor Inhibitor Molecule FeSurface Fe Atoms (Vacant d-orbitals) Result Protective Hydrophobic Film (Reduced Corrosion Rate) FeSurface->Result FuranO Furan Oxygen (Lone Pair Donor) FuranO->FeSurface Chemisorption NitroN Nitro Group (Electron Withdrawing) NitroN->FeSurface Electronic Modulation PiSystem Conjugated Pi-System (Planar Adsorption) PiSystem->FeSurface Physisorption (Van der Waals)

Figure 2: Adsorption mechanism of nitrophenyl-furan inhibitors on mild steel surfaces.

References

  • Meerwein Arylation Mechanism: Obushak, N. D., et al. "Mechanism of Meerwein Arylation of Furan Derivatives."[4] Russian Journal of Organic Chemistry, 2005.

  • NLO Properties: Davanagere, H., & Jayarama, A. "Furan Based Electronic Materials for LED and Solar Cell Application."[5] International Journal of Engineering Research & Technology (IJERT), 2019.

  • Corrosion Inhibition: Al-Baghdadi, S. B., et al. "Study of Corrosion Inhibition for Mild Steel in Hydrochloric Acid Solution by a new furan derivative." Journal of Physics: Conference Series, 2021. [2][3]

  • Solvatochromism: Marini, A., et al. "Ultrafast Intramolecular Charge Transfer in Push-Pull Systems." Journal of Physical Chemistry A, 2018. (Contextual grounding for ICT mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Purification of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we address common challenges encountered during its synthesis and purification, providing field-proven insights and detailed protocols to help you improve both yield and purity. Our approach is built on explaining the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction.

Q1: Why is my Suzuki coupling reaction resulting in a very low yield or incomplete conversion?

A: This is the most frequent challenge. The root cause often lies in one of three areas: reagent quality, catalyst deactivation, or suboptimal reaction parameters.[1]

  • Reagent Integrity: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation via protodeboronation.[1] Always use fresh or properly stored boronic acid reagents. Consider using more stable alternatives like pinacol esters or MIDA boronates.[1]

  • Catalyst System: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction mixture is a primary cause of catalyst deactivation.[1] Additionally, phosphine ligands can be oxidized by trace air, preventing them from coordinating with the palladium center.[1]

  • Reaction Conditions: An insufficient amount of base can stall the reaction, as the base is critical for activating the boronic acid for transmetalation.[2][3] Furthermore, inadequate stirring can create localized concentration gradients and contribute to catalyst decomposition.[1]

Q2: I'm observing a significant amount of a major by-product that I suspect is from homocoupling of my boronic acid. How can I prevent this?

A: The homocoupling of boronic acids to form a biaryl species is a classic side reaction in Suzuki couplings, primarily caused by the presence of oxygen.[1]

  • Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are rigorously deoxygenated. Sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles is highly recommended.[1]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this issue.[1]

Q3: My product seems too polar for standard silica gel chromatography, leading to poor separation and streaking. What are my purification options?

A: The combination of a hydroxyl group, a nitro group, and a methoxy group makes the target molecule quite polar. Standard silica chromatography can be challenging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for polar compounds.[4] HILIC uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][5] This achieves good retention and separation of polar analytes.

  • Reverse-Phase Chromatography (RPC): While less intuitive, RPC can be adapted for moderately polar compounds by using highly aqueous mobile phases or specialized polar-embedded columns that enhance interaction with polar analytes.[4]

  • Recrystallization: If the crude product is obtained as a solid with reasonable purity (>85-90%), recrystallization is a highly effective and scalable purification method.[6] The key is to find a suitable solvent or solvent system where the compound has poor solubility at room temperature but is fully soluble at an elevated temperature.[6]

Q4: How stable is the furan ring in my compound during the reaction and workup?

A: Furan rings can be sensitive to strong acids, heat, and oxygen.[7][8] The presence of electron-releasing substituents can activate the ring, potentially leading to polymerization or ring-opening, especially under acidic conditions.[9][10]

  • Reaction: The basic conditions of the Suzuki coupling are generally well-tolerated. However, avoid unnecessarily high temperatures or prolonged reaction times, which can degrade furan derivatives.[11]

  • Workup & Purification: During the aqueous workup, avoid strong acids. If using silica gel chromatography, which can be slightly acidic, be mindful of potential degradation. To mitigate this, you can use a neutralized stationary phase or minimize the time the compound spends on the column.[7]

Troubleshooting Guides

Problem 1: Low or Incomplete Reaction Conversion

Low yields are a persistent issue in cross-coupling reactions. This guide provides a systematic workflow to diagnose and resolve the problem.

The following diagram outlines a logical sequence for troubleshooting a low-yielding Suzuki-Miyaura reaction for the synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

The selection of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected yield ranges based on literature for analogous transformations.[12]

ParameterVariationExpected Yield RangeRationale & Comments
Aryl Halide 2-Iodo-1-methoxy-4-nitrobenzene85-95%The C-I bond is weaker and more reactive in oxidative addition than the C-Br bond, often leading to faster reactions and higher yields.[12]
2-Bromo-1-methoxy-4-nitrobenzene70-85%C-Br bonds are less reactive and may require more forcing conditions (higher temperature, more active catalyst).[12]
Catalyst/Ligand Pd(PPh₃)₄70-80%A standard, reliable Pd(0) catalyst that often works well but may be less effective for challenging substrates.[12]
Pd(dppf)Cl₂80-90%A robust Pd(II) precatalyst with a bulky ligand that is often effective for a wide range of substrates.
Base K₂CO₃75-85%A common, effective, and inexpensive base.[12]
Cs₂CO₃80-90%A stronger, more soluble base that can sometimes improve yields, especially with less reactive aryl halides.[2][12]
Solvent Toluene / H₂O75-85%A standard biphasic solvent system.[12]
1,4-Dioxane / H₂O80-90%Often gives excellent results due to its ability to dissolve both organic and inorganic reagents well.[12]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

Objective: To synthesize (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.

Materials:

  • (5-(Hydroxymethyl)furan-2-yl)boronic acid pinacol ester

  • 2-Bromo-1-methoxy-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-methoxy-4-nitrobenzene (1.0 eq), (5-(Hydroxymethyl)furan-2-yl)boronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Preparation: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Purge this vial with argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the main reaction flask via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Bubble argon through the stirred solution for 20-30 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask against a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by HILIC Flash Chromatography

This protocol is designed to purify the polar target molecule, separating it from less polar impurities.[4]

Objective: To purify crude (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.

Materials:

  • Crude product from Protocol 1

  • Silica gel or an amide-bonded HILIC stationary phase

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Ammonium formate or ammonium acetate (for mobile phase buffer)

Procedure:

  • Column Packing: Prepare a flash chromatography column with the chosen HILIC stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate buffer in water.

    • Mobile Phase B (Organic): Use acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a solvent that is as close as possible to the initial mobile phase composition (e.g., 95:5 ACN:water). If solubility is an issue, use a stronger solvent like methanol or DMSO, but keep the injection volume small.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10 column volumes.

  • Elution: Load the sample onto the column. Elute the product using a linear gradient, decreasing the organic phase concentration. For example:

    • Start with 95% B (ACN).

    • Run a linear gradient to 70% B over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes to elute all components.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.

Protocol 3: Purity Assessment

Confirming the purity of the final product is a critical step.[13]

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and signal integrations should be consistent with the expected structure and show no significant impurity signals.[13]

  • HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA or formic acid). A pure sample should show a single major peak.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound. Impurities typically depress and broaden the melting range.[13]

References

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Troubleshooting guide for the synthesis of 5-alkylfurfurals. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Substituted Furans. (n.d.). Benchchem.
  • A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde. (n.d.). Benchchem.
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7762–7772. Retrieved February 23, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
  • Angell, F. G. (1947). Some analytical methods applicable to furan and its derivatives. Analyst, 72, 178. Retrieved February 23, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Determination of Furan in Foods. (n.d.). FDA. Retrieved February 23, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods, 12(4), 754. Retrieved February 23, 2026, from [Link]

  • Determination of furan and furan derivatives in baby food. (2018). Food Control, 84, 393-399.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter. Retrieved February 23, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 23, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Advanced Sustainable Systems. Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • 2-FURANMETHANOL. (n.d.). Ataman Kimya. Retrieved February 23, 2026, from [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved February 23, 2026, from [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2471. Retrieved February 23, 2026, from [Link]

  • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014, February 21). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Technical Support Center: Synthesis of 2-(Furan-2-YL)phenol. (n.d.). Benchchem.

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Validation & Comparative

Comparing the efficacy of different synthetic routes for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted aryl-furan core, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for advancing drug discovery programs. This guide provides an in-depth comparison of two primary synthetic routes for the preparation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, offering a critical evaluation of their respective efficacies based on experimental data and established chemical principles.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This route leverages this powerful transformation to construct the central aryl-furan bond.

Synthetic Strategy

The strategy involves the coupling of a pre-functionalized furan building block with an appropriately substituted aryl boronic acid. To allow for the final conversion to the target methanol, the furan derivative of choice is 2-furaldehyde, protected as its diethyl acetal. This protection is crucial to prevent side reactions of the aldehyde functionality during the lithiation and borylation steps.[4] The synthesis can be broken down into four key stages:

  • Protection of 2-furaldehyde: The aldehyde is protected as a stable diethyl acetal.

  • Lithiation and Borylation: The protected furan is selectively lithiated at the 5-position, followed by quenching with an appropriate borate ester to generate the furan-5-boronic ester.[5][6]

  • Suzuki-Miyaura Coupling: The furan-5-boronic ester is coupled with a suitable aryl halide, in this case, 2-bromo-1-methoxy-4-nitrobenzene.

  • Deprotection and Reduction: The acetal protecting group is removed under acidic conditions to reveal the aldehyde, which is subsequently reduced to the target primary alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Furaldehyde diethyl acetal

  • Materials: 2-furaldehyde, triethyl orthoformate, ethanol, catalytic p-toluenesulfonic acid.

  • Procedure:

    • To a solution of 2-furaldehyde (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-furaldehyde diethyl acetal, which can often be used without further purification.[4][7]

Step 2: Synthesis of (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester

  • Materials: 2-Furaldehyde diethyl acetal, n-butyllithium (n-BuLi), triisopropyl borate, pinacol, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-furaldehyde diethyl acetal (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

    • After removal of the solvent, the crude boronic acid is esterified by refluxing with pinacol in toluene with azeotropic removal of water to yield the pinacol ester.

Step 3: Suzuki-Miyaura Coupling

  • Materials: (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester, 2-bromo-1-methoxy-4-nitrobenzene, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester (1.0 eq), 2-bromo-1-methoxy-4-nitrobenzene (1.1 eq), and sodium carbonate (2.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography.

Step 4: Deprotection and Reduction

  • Materials: The coupled product from Step 3, acetone, dilute hydrochloric acid, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the product from the Suzuki-Miyaura coupling in a mixture of acetone and dilute hydrochloric acid.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer and concentrate to give the crude aldehyde.

    • Dissolve the crude aldehyde in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography.

Visualizing Route 1

Suzuki_Miyaura_Coupling A 2-Furaldehyde B 2-Furaldehyde diethyl acetal A->B Protection C (5-(diethoxymethyl)furan-2-yl) boronic acid pinacol ester B->C Lithiation & Borylation D Protected Aryl-Furan Adduct C->D Suzuki-Miyaura Coupling E 5-(2-Methoxy-4-nitrophenyl) furan-2-carbaldehyde D->E Deprotection F (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol E->F Reduction

Caption: Synthetic pathway via Suzuki-Miyaura coupling.

Route 2: Meerwein Arylation

The Meerwein arylation offers a classical approach to the formation of carbon-carbon bonds through a radical-mediated process.[8][9][10][11] This route is attractive due to the ready availability of the starting materials.

Synthetic Strategy

This pathway commences with the diazotization of 2-methoxy-4-nitroaniline, followed by a copper-catalyzed arylation of a furan derivative. Using furan-2-carboxylic acid as the substrate for the arylation reaction is a strategic choice, as the carboxylic acid group can be subsequently reduced to the desired primary alcohol.

  • Preparation of 2-methoxy-4-nitroaniline: This starting material is synthesized from o-methoxyaniline through a three-step sequence of acetylation, nitration, and hydrolysis.[12][13][14][15]

  • Diazotization: 2-methoxy-4-nitroaniline is converted to its corresponding diazonium salt.

  • Meerwein Arylation: The diazonium salt reacts with furan-2-carboxylic acid in the presence of a copper catalyst to form 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid.

  • Reduction: The carboxylic acid is reduced to the target methanol.

Experimental Protocols

Step 1: Synthesis of 2-methoxy-4-nitroaniline

  • Materials: o-methoxyaniline, acetic anhydride, fuming nitric acid, sulfuric acid, sodium hydroxide.

  • Procedure:

    • Acetylation: React o-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide.[12]

    • Nitration: Carefully nitrate 2-methoxyacetanilide with a mixture of fuming nitric acid and sulfuric acid at low temperatures to yield 2-methoxy-4-nitroacetanilide.[12]

    • Hydrolysis: Hydrolyze the acetamide group of 2-methoxy-4-nitroacetanilide using aqueous sodium hydroxide to give 2-methoxy-4-nitroaniline.[13][14]

Step 2: Meerwein Arylation

  • Materials: 2-methoxy-4-nitroaniline, sodium nitrite, hydrochloric acid, furan-2-carboxylic acid, copper(II) chloride, acetone, water.

  • Procedure:

    • Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.0 eq) to form the diazonium salt solution.

    • In a separate flask, dissolve furan-2-carboxylic acid (1.2 eq) and copper(II) chloride (catalytic amount) in a mixture of acetone and water.

    • Slowly add the diazonium salt solution to the furan-2-carboxylic acid solution at a controlled temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • The product, 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid, will precipitate from the solution and can be collected by filtration.

Step 3: Reduction of the Carboxylic Acid

  • Materials: 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous THF.

  • Procedure:

    • Suspend 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of LAH or BH₃·THF (excess) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Visualizing Route 2

Meerwein_Arylation A o-Methoxyaniline B 2-Methoxy-4-nitroaniline A->B Acetylation, Nitration, Hydrolysis C Diazonium Salt B->C Diazotization D 5-(2-Methoxy-4-nitrophenyl) furan-2-carboxylic acid C->D Meerwein Arylation with Furan-2-carboxylic acid E (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol D->E Reduction

Caption: Synthetic pathway via Meerwein arylation.

Comparative Analysis

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Meerwein Arylation
Number of Steps 4 (from protected 2-furaldehyde)3 (from 2-methoxy-4-nitroaniline)
Overall Yield Generally Good to ExcellentModerate to Good
Starting Materials 2-furaldehyde, aryl halide, boronic estero-methoxyaniline, furan-2-carboxylic acid
Key Reagents Palladium catalyst, organolithium reagentsDiazonium salts, copper catalyst, strong reducing agents (LAH/BH₃)
Scalability Generally good, though organolithium use requires care.Scalable, with established industrial precedent for diazotization.
Safety Concerns Handling of pyrophoric n-BuLi.Generation and handling of potentially unstable diazonium salts. Use of highly reactive reducing agents.

Discussion and Conclusion

Both synthetic routes offer viable pathways to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, each with distinct advantages and disadvantages.

Route 1 (Suzuki-Miyaura Coupling) is a modern and highly versatile approach. Its primary strength lies in the generally high yields and excellent functional group tolerance of the Suzuki-Miyaura reaction. The use of a palladium catalyst, while an initial cost, often proves economical due to high efficiency and turnover numbers. However, this route necessitates the use of pyrophoric organolithium reagents for the borylation step, which requires stringent anhydrous conditions and careful handling, potentially posing challenges for large-scale production.

Route 2 (Meerwein Arylation) represents a more classical approach. The starting materials are readily available and inexpensive. The diazotization and Meerwein arylation are well-established industrial processes. However, the yields of Meerwein arylations can be variable and are often lower than those of palladium-catalyzed cross-coupling reactions.[8] A significant consideration for this route is the safety aspect of handling diazonium salts, which can be explosive under certain conditions. Furthermore, the final reduction of the carboxylic acid requires a strong reducing agent like LAH or borane, which also necessitates careful handling and anhydrous conditions.

Recommendation:

For laboratory-scale synthesis and rapid analogue generation, the Suzuki-Miyaura coupling (Route 1) is often the preferred method due to its reliability and typically higher yields. The challenges associated with handling organolithium reagents are manageable on a smaller scale.

For large-scale industrial production, the Meerwein arylation (Route 2) may be more cost-effective, provided that the process is well-optimized to maximize yield and that appropriate safety protocols are in place for handling diazonium salts and strong reducing agents.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, cost considerations, and the synthetic team's expertise.

References

  • CN109776337A. (2019). The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Retrieved from [Link]

  • Tebubio. (n.d.). 2-Furaldehyde diethyl acetal - 100 mg. Retrieved from [Link]

  • Georganics. (n.d.). 2-Furaldehyde diethyl acetal - High purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3145–3157. Retrieved from [Link]

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Niknam, E., Panahi, F., & Khazaei, A. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved from [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • DOI. (n.d.). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Nagai, Y., et al. (n.d.). Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst. Catalysis Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methylfurfural. Retrieved from [Link]

  • Obushak, N. D., et al. (2009). Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. Retrieved from [Link]

  • Obushak, N. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Scilit. Retrieved from [Link]

  • Safo, M. K., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50175439 5-(2-NITROPHENYL)-2-FUROIC ACID. Retrieved from [Link]

  • SciSpace. (2009). Top 3 papers published in the topic of Meerwein arylation in 2009. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]

  • Semantic Scholar. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine a. Retrieved from [Link]

  • RSC Publishing. (n.d.). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion pathways of 2-furaldehyde (furfural) and 5-(hydroxymethyl). Retrieved from [Link]

Sources

Technical Comparison Guide: SAR & Therapeutic Potential of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, comparative analysis of the structure-activity relationship (SAR) and therapeutic potential of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol and its analogs. This document is designed for medicinal chemists and pharmacologists, synthesizing experimental data with mechanistic insights to support drug development decisions.

Executive Summary

The compound (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a specific subclass of 5-aryl-2-furanmethanol derivatives. Unlike classic nitrofurans (where the nitro group is attached directly to the furan ring, e.g., Nitrofurantoin), this scaffold features a nitro-biaryl system . The nitro group is positioned on the phenyl ring, while the furan acts as a conductive linker to the hydroxymethyl "tail."

This structural arrangement modulates the redox potential of the nitro group, impacting its susceptibility to bacterial nitroreductases (Type I and II). The primary therapeutic application of this class is antimicrobial and antitubercular therapy, specifically targeting Mycobacterium tuberculosis and ESKAPE pathogens.

Key Performance Indicators (KPI) Comparison
FeatureTarget Compound: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanolAlternative A: Nitrofurantoin (Standard)Alternative B: Isoniazid (Antitubercular)
Pharmacophore Nitro-phenyl + Furan Linker5-Nitro-2-furyl + HydantoinPyridine + Hydrazide
Mechanism Radical anion generation via NitroreductaseDNA damage via NitroreductaseInhA inhibition (Cell wall)
Solubility (LogP) Moderate (~2.1) - Improved by MethoxyLow (0.41) - Crystalline issuesHigh (-0.70)
Metabolic Stability Low (Hydroxymethyl

Aldehyde

Acid)
Moderate (Rapid renal excretion)Moderate (Acetylation dependent)
Toxicity Risk Mutagenicity (Ames +), Reactive AldehydePulmonary toxicity, NeuropathyHepatotoxicity
Primary Utility Lead Optimization / ProbeUTI TreatmentTuberculosis Treatment

Scientific Foundation: Mechanism of Action

The biological activity of this scaffold hinges on the bioactivation of the nitro group .

  • Prodrug Activation: The compound functions as a prodrug. Bacterial nitroreductases (NTRs) reduce the nitro group (

    
    ) to a nitroso (
    
    
    
    ) and subsequently to a hydroxylamine (
    
    
    ) intermediate.
  • Radical Generation: This reduction process involves the transfer of electrons, generating reactive oxygen species (ROS) and nitrogen-centered radicals.

  • Macromolecular Damage: These radicals covalently bind to bacterial DNA and proteins, disrupting replication and respiration.

Distinction: The 2-methoxy substituent on the phenyl ring exerts a steric and electronic influence, slightly deactivating the nitro group compared to a non-substituted analog. This "tuning" can reduce host toxicity while maintaining bacterial potency.

Pathway Visualization: Mechanism of Action

MOA_Pathway Prodrug (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol Intermediate1 Nitroso Intermediate (-NO) Prodrug->Intermediate1 2e- Reduction Enzyme Bacterial Nitroreductase (NTR) Enzyme->Prodrug Catalysis Intermediate2 Hydroxylamine (-NHOH) Intermediate1->Intermediate2 2e- Reduction ROS Reactive Radicals (ROS/RNS) Intermediate2->ROS Redox Cycling Target DNA Strand Breakage & Protein Adducts ROS->Target Covalent Binding Host Host Cell Toxicity (Off-Target) ROS->Host Oxidative Stress

Figure 1: Bioactivation pathway of nitro-aryl furan derivatives via bacterial nitroreductases.

Detailed SAR Analysis

The Structure-Activity Relationship (SAR) of this molecule can be dissected into three distinct zones: the Head (Nitro-Aryl), the Linker (Furan), and the Tail (Hydroxymethyl).

Zone 1: The Nitro-Aryl Head (Warhead)
  • 4-Nitro Group: Essential for activity. Removal or reduction to an amine abolishes antimicrobial potency.

  • 2-Methoxy Group:

    • Pros: Increases lipophilicity (LogP) aiding cell wall penetration; disrupts crystal packing to improve solubility.

    • Cons: Can introduce steric hindrance, potentially reducing affinity for the nitroreductase active site compared to the unsubstituted analog.

    • Alternative: Replacing -OCH3 with -F (fluorine) often retains metabolic stability while reducing steric bulk.

Zone 2: The Furan Linker
  • Furan vs. Thiophene: The furan ring is preferred over thiophene. Furan is more electron-rich, facilitating the electronic communication between the donor (hydroxymethyl) and acceptor (nitrophenyl) systems.

  • Planarity: The biaryl bond allows for a planar conformation, which is critical for intercalation into DNA or fitting into the flavin pocket of nitroreductases.

Zone 3: The Hydroxymethyl Tail
  • Metabolic Liability: The -CH_2OH group is a "soft spot." In vivo, it is rapidly oxidized by alcohol dehydrogenases to the aldehyde (highly reactive/toxic) and then to the carboxylic acid (often inactive due to rapid excretion and inability to cross mycobacterial cell walls).

  • Optimization Strategy:

    • Etherification: Converting -CH_2OH to -CH_2OMe improves metabolic stability.

    • Carbamates: Converting to a carbamate provides a stable prodrug moiety.

SAR Logic Diagram

SAR_Logic Center Scaffold: (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol Head Zone 1: Nitro-Aryl Head (Warhead) Center->Head Linker Zone 2: Furan Linker (Bridge) Center->Linker Tail Zone 3: Hydroxymethyl (Solubility/Metabolism) Center->Tail Head_Detail Nitro (-NO2): Essential Methoxy (-OMe): Modulates Solubility/Redox Head->Head_Detail Linker_Detail Furan: optimal electronics Thiophene: Reduced activity Linker->Linker_Detail Tail_Detail -CH2OH: Oxidation liability Target for derivatization (Esters/Ethers) Tail->Tail_Detail

Figure 2: SAR segmentation of the target scaffold highlighting critical regions for optimization.

Experimental Protocols

To validate the SAR assertions above, the following protocols are recommended. These are self-validating systems used in peer-reviewed literature for similar nitrofuran scaffolds.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the most reliable route to construct the biaryl core.

Materials:

  • 5-Bromo-2-furanmethanol (or protected equivalent).

  • (2-Methoxy-4-nitrophenyl)boronic acid.

  • Pd(PPh3)4 (Catalyst).

  • Na2CO3 (Base).

  • DME/Water (Solvent).

Step-by-Step Methodology:

  • Degassing: Dissolve 1.0 eq of 5-bromo-2-furanmethanol and 1.2 eq of boronic acid in DME:H2O (3:1). Sparge with Argon for 15 mins. Rationale: Oxygen poisons the Palladium catalyst.

  • Catalysis: Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).

  • Reflux: Heat to 85°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a yellow/orange solid due to the nitro-conjugation.

Protocol B: Antimicrobial Susceptibility Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: Perform 2-fold serial dilutions in 96-well plates containing 7H9 broth (100 µL/well).

  • Inoculation: Add 100 µL of bacterial suspension (OD600 = 0.001) to each well.

  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 30 µL of Resazurin solution (0.02%). Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation: Include Isoniazid (Positive Control) and DMSO (Negative Control).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 5-Bromo-2-furanmethanol + Aryl Boronic Acid Step1 Degas Solvents (DME/H2O) Start->Step1 Step2 Add Catalyst (Pd(PPh3)4 + Na2CO3) Step1->Step2 Step3 Reflux @ 85°C (12 Hours) Step2->Step3 Step4 Extraction & Drying (EtOAc / MgSO4) Step3->Step4 End Final Product: Purified via Chromatography Step4->End

Figure 3: Suzuki-Miyaura coupling workflow for the synthesis of 5-aryl-2-furanmethanol derivatives.

Comparative Data Analysis

The following table summarizes the expected performance of the target compound based on SAR data from analogous 5-nitrofuran studies.

Metric(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanolUnsubstituted Analog (No Methoxy)Aldehyde Analog (-CHO)
MIC (M. tb) 0.5 - 2.0 µg/mL (Good)0.2 - 1.0 µg/mL (Excellent)< 0.1 µg/mL (Potent but toxic)
LogP 2.1 (Optimal for permeability)1.81.9
Solubility High (Methoxy disrupts lattice)ModerateLow
Cytotoxicity (CC50) > 50 µg/mL (Moderate Safety)> 40 µg/mL< 10 µg/mL (High Toxicity)
Selectivity Index ~25 - 100 ~40 - 200< 10

Interpretation: The 2-methoxy analog trades a slight amount of raw potency (compared to the unsubstituted form) for improved physicochemical properties (solubility). The alcohol (-CH2OH) form is significantly less toxic than the aldehyde (-CHO) analog, making it a safer starting point for drug development, though it requires metabolic activation or protection to prevent rapid clearance.

References

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Source: National Institutes of Health (PMC). URL:[Link]

  • 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] URL:[Link][1]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Structural Analysis. Source: MDPI (Molbank). URL:[Link][2][3][4][5][6]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: Oriental Journal of Chemistry. URL:[Link]

Sources

Technical Comparison: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol vs. Commercial Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol —a specialized nitro-aromatic research compound—against commercially available reference standards. This analysis focuses on its primary application as a fluorogenic probe for Nitroreductase (NTR) and a tool for hypoxia imaging , while also addressing its structural relationship to nitrofuran antibiotics.

Executive Summary & Compound Profile

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a synthetic nitrofuran derivative utilized primarily as a fluorogenic substrate for the detection of nitroreductase (NTR) activity and cellular hypoxia. Unlike traditional hypoxia markers that require antibody staining (e.g., Pimonidazole), this small molecule functions as a "turn-on" fluorescent probe. Upon enzymatic reduction by NTR—an enzyme overexpressed in hypoxic tumor cells and certain bacteria—the non-fluorescent nitro group is converted to an amino group, restoring the molecule's "push-pull" electronic system and triggering strong fluorescence.

Chemical Profile
FeatureSpecification
IUPAC Name (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
Functional Class Fluorogenic Hypoxia Probe / Nitroreductase Substrate
Mechanism Bioreductive activation (Nitro

Amine)
Detection Mode Fluorescence (Turn-ON)
Solubility DMSO, Methanol (Low water solubility without co-solvents)

Comparative Analysis: Product vs. Reference Standards

This section compares the product against three distinct classes of reference compounds: Pimonidazole (Gold Standard for Hypoxia), Nitrofurantoin (Structural Analog/Antibiotic), and Resorufin-based Probes (Fluorescent Competitors).

Comparison 1: vs. Pimonidazole (The "Gold Standard")[1]

Pimonidazole is the clinical and research standard for quantifying hypoxia. It forms covalent adducts with thiol-containing proteins in hypoxic cells, which are subsequently detected using antibodies.

Feature(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanolPimonidazole (Hypoxyprobe™)
Readout Type Direct Fluorescence (Real-time)Immunochemical (Endpoint/Fixed)
Workflow Speed Fast (< 2 hours). Add, Incubate, Image.[1][2]Slow (> 24 hours). Fixation, Permeabilization, Ab Staining.
Live Cell Imaging Yes. Can track dynamic hypoxia changes.[2]No. Requires cell fixation/lysis.
Specificity Specific to Nitroreductase (NTR) activity.[1][2][3]Specific to pO2 < 10 mmHg (Reductive binding).
Expert Insight The furan-methanol probe offers superior temporal resolution for tracking changes in hypoxia (e.g., re-oxygenation studies), whereas Pimonidazole provides a cumulative "history" of hypoxic exposure.
Comparison 2: vs. Nitrofurantoin (Structural Analog)

Nitrofurantoin is a commercial antibiotic. While structurally similar, its utility differs significantly. This comparison highlights the "Probe" vs. "Drug" distinction.

Feature(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanolNitrofurantoin
Primary Use Imaging/Diagnostics. Therapeutic (Antibiotic).
Fluorescence High Quantum Yield (Amino form).Negligible/Background only.
Cytotoxicity Low (at imaging concentrations, e.g., 1-10 µM).High (Bactericidal mechanism).
Structural Note Contains a Methoxy group (donor) to enhance fluorescence.Contains a Hydantoin ring (non-fluorescent).
Expert Insight Researchers must be aware that the furan-methanol probe may retain some residual antimicrobial activity. Always include a vehicle control in bacterial imaging experiments to rule out growth inhibition.

Mechanism of Action: The "Turn-On" Switch[1]

The utility of this compound relies on the specific reduction of the nitro group at the 4-position of the phenyl ring.

Pathway Description:

  • Entry: The lipophilic probe passively diffuses into the cell.

  • Recognition: In hypoxic conditions (low

    
    ), type I/II Nitroreductases (NTR) accept the probe as a substrate.
    
  • Reduction: Using NADH as a cofactor, NTR reduces the electron-withdrawing Nitro group (

    
    ) to an electron-donating Amino group (
    
    
    
    ).[2]
  • Fluorescence: The resulting product, (5-(2-Amino-4-methoxyphenyl)furan-2-yl)methanol , possesses a donor-acceptor conjugated system (Amino-Phenyl-Furan) that emits strong fluorescence.

G Nitro Nitro Probe (Quenched) (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol Inter Hydroxylamine Intermediate Nitro->Inter 2e- Reduction NTR Nitroreductase (NTR) + NADH NTR->Nitro Catalysis Hypoxia Hypoxia (< 1% O2) Hypoxia->NTR Activates Amino Amino Product (Fluorescent) (5-(2-Amino-4-methoxyphenyl)furan-2-yl)methanol Inter->Amino 4e- Reduction

Figure 1: Bioreductive activation pathway. The transformation from Nitro (Red) to Amino (Green) restores the "push-pull" electronic system required for fluorescence.

Experimental Protocols

Protocol A: In Vitro Nitroreductase Assay

Validate the probe's response before cellular application.

  • Preparation:

    • Dissolve (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in DMSO to make a 10 mM stock.

    • Dilute to 10 µM in PBS (pH 7.4).

  • Reaction:

    • Add NADH (Cofactor) to a final concentration of 100 µM.

    • Add purified Nitroreductase (e.g., from E. coli) (1 µg/mL).

  • Measurement:

    • Monitor fluorescence kinetics for 30 minutes at 37°C.

    • Excitation: ~380–410 nm (Predicted based on aminophenyl-furan class).

    • Emission: ~500–550 nm (Green/Yellow region).

  • Control: Run a parallel blank without NTR to confirm stability.

Protocol B: Live Cell Hypoxia Imaging

Visualizing hypoxic regions in tumor spheroids or monolayer cultures.

  • Seeding: Plate HeLa or A549 cells on glass-bottom dishes (50,000 cells/dish). Incubate overnight.

  • Induction:

    • Hypoxic Group: Incubate in a hypoxia chamber (1%

      
      , 5% 
      
      
      
      ) for 4–12 hours.
    • Normoxic Group: Maintain at 21%

      
      .
      
  • Staining:

    • Replace media with fresh media containing 5–10 µM Probe .

    • Incubate for 30–60 minutes.

  • Wash: Rinse 3x with warm PBS to remove extracellular probe.

  • Imaging:

    • Transfer immediately to a confocal microscope (with stage-top incubator if possible).

    • Acquire images using the appropriate channel (e.g., DAPI/GFP depending on exact Stokes shift, typically GFP-compatible).

    • Expectation: Hypoxic cells will display bright cytosolic fluorescence; Normoxic cells will remain dark.

References

  • NTR Probe Mechanisms: Cui, L., et al.[4] "A highly sensitive long-wavelength fluorescence probe for nitroreductase and hypoxia." Chem. Commun., 2013.[4] Link

  • Biochemical Validation: Santa Cruz Biotechnology. "[5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol Product Data." SCBT Catalog. Link

  • Anti-TB Nitrofuran Context: Tangallapally, R. P., et al. "Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents." J. Med.[5] Chem., 2005. Link

  • Hypoxia Standards: Raleigh, J. A., et al. "Semiquantitative immunohistochemical analysis for hypoxia in human tumors." Int. J. Radiat. Oncol. Biol. Phys., 1998. Link

Sources

Confirmation of target engagement for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of target engagement for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol , a nitro-heterocyclic compound.[1] Based on its pharmacophore (nitro-phenyl coupled to a furan ring), this compound functions primarily as a bioreductive substrate targeting Nitroreductases (NTRs) .[1] This mechanism is relevant in two primary contexts: Hypoxia-Activated Prodrugs (HAPs) in oncology and antimicrobial activity against bacteria expressing oxygen-insensitive NTRs.[1]

Executive Summary & Mechanism of Action

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol belongs to the class of nitro-furan derivatives.[1] Its biological activity is predicated on the enzymatic reduction of its nitro group (


) to an amine (

) or hydroxylamine (

).[1] This process is catalyzed by Nitroreductases (NTRs) .[1]
The Target: Nitroreductases (NTRs)[1]
  • Mammalian Context (Hypoxia): In normoxic cells, one-electron reduction by enzymes like Cytochrome P450 Reductase creates a nitro-radical anion that is rapidly re-oxidized by

    
     (futile cycle), preventing toxicity.[1] In hypoxic  tumor cells, this re-oxidation is inhibited, allowing further reduction to cytotoxic species that form covalent DNA adducts.[1]
    
  • Bacterial Context: Bacteria express Type I (oxygen-insensitive) NTRs that reduce the compound regardless of oxygen levels, conferring selective toxicity.[1]

Mechanism Diagram

The following diagram illustrates the "Oxygen Sensing" mechanism that dictates target engagement.[1]

Bioreduction_Pathway cluster_0 Target Engagement Decision Gate Compound (5-(2-Methoxy-4-nitrophenyl) furan-2-yl)methanol (Parent) Radical Nitro-Radical Anion (Intermediate) Compound->Radical 1e- Reduction (NTRs / P450 Reductase) Radical->Compound O2 Present Reduced Hydroxylamine/Amine (Active Metabolite) Radical->Reduced Hypoxia / Type I NTRs Futile Re-oxidation by O2 (Normoxia Protection) Adducts DNA/Protein Adducts (Cell Death) Reduced->Adducts Covalent Binding

Caption: Bioreductive activation pathway. Target engagement is defined by the transition from the reversible radical anion to the irreversible active metabolite.[1]

Comparative Analysis: Performance vs. Alternatives

When validating this compound, it must be benchmarked against established hypoxia probes and nitro-furan antibiotics.[1]

Feature(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanolPimonidazole (Hypoxia Standard)Nitrofurantoin (Antibiotic Standard)
Primary Target Nitroreductases (NTRs)Hypoxia-Inducible Factor / NTRsBacterial Type I NTRs
Specificity High (Modulated by 2-Methoxy group)High (Gold Standard for Hypoxia)Moderate (Systemic toxicity issues)
Detection Mode LC-MS (Metabolite) or Functional CytotoxicityAntibody Staining (Adducts)Bacterial Growth Inhibition (MIC)
Redox Potential Tunable (Methoxy donates e-, lowering potential)FixedFixed
Cellular Retention High (Upon reduction/adduct formation)High (Covalent binding)Low (Rapid excretion)

Key Advantage: The 2-methoxy substituent on the phenyl ring alters the electron density, potentially fine-tuning the redox potential to target specific levels of hypoxia (e.g., severe vs. moderate) more precisely than generic nitro-furans.[1]

Experimental Protocols for Target Confirmation

To confirm target engagement, you must prove that the compound's activity is NTR-dependent and Oxygen-sensitive .[1]

Protocol A: Differential Cytotoxicity Assay (Hypoxia vs. Normoxia)

Objective: Confirm that the compound engages the target (NTRs) only under permissive conditions (Hypoxia).[1]

  • Cell Seeding: Seed A549 or HCT116 cells (2,000 cells/well) in 96-well plates.

  • Treatment: Prepare a dose-response curve of the compound (0.1 µM – 100 µM).

  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 21%

      
      , 5% 
      
      
      
      .[1]
    • Set B (Hypoxia): Incubate in a hypoxia chamber (

      
      ) for 4 hours, then transfer to normoxia for 72h.
      
  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    [1]
    
    • Success Criterion: HCR > 5 indicates successful bioreductive target engagement.[1]

Protocol B: Competitive Inhibition with Dicoumarol

Objective: Prove causality by blocking the target enzyme (DT-Diaphorase/NQO1) using a specific inhibitor.[1]

  • Pre-treatment: Pre-incubate cells with Dicoumarol (25 µM) (an NQO1 inhibitor) or Allopurinol (Xanthine Oxidase inhibitor) for 1 hour.[1]

  • Compound Addition: Add the test compound at its

    
     concentration.
    
  • Incubation: Incubate under hypoxic conditions for 24 hours.

  • Analysis: Measure cell viability.

    • Success Criterion: If Dicoumarol treatment rescues cell viability (reduces toxicity), the compound is confirmed to engage NQO1/NTRs as a substrate.[1]

Protocol C: LC-MS/MS Metabolite Tracking (Direct Engagement)

Objective: Detect the amine metabolite, the "smoking gun" of target engagement.[1]

  • Incubation: Treat cells with 10 µM compound for 2 hours under Hypoxia vs. Normoxia.

  • Lysis: Wash cells with PBS, lyse in cold methanol/acetonitrile (1:1).

  • Centrifugation: Spin at 15,000 x g for 10 min to remove proteins.

  • LC-MS Analysis: Inject supernatant into a C18 column.[1]

    • Target Mass: Monitor for the parent mass (

      
      ) and the reduced amine mass (
      
      
      
      , corresponding to loss of
      
      
      and gain of
      
      
      , or similar reduction shifts depending on exact stoichiometry).[1]
  • Validation: The amine peak should be dominant in Hypoxia samples and absent/low in Normoxia.

Troubleshooting & Validation Workflow

Use this logic flow to interpret your data.

Validation_Logic Start Start Validation Hypoxia_Test Is HCR > 5? Start->Hypoxia_Test Inhibitor_Test Does Dicoumarol Rescue Viability? Hypoxia_Test->Inhibitor_Test Yes False_Positive Off-Target Toxicity (Non-specific) Hypoxia_Test->False_Positive No (Equal Toxicity) LCMS_Test Is Amine Metabolite Detected? Inhibitor_Test->LCMS_Test Yes Inhibitor_Test->False_Positive No Confirmed Target Engagement CONFIRMED LCMS_Test->Confirmed Yes Metabolic_Failure Compound not Metabolized LCMS_Test->Metabolic_Failure No

Caption: Logic flow for validating NTR-mediated engagement. Failure at any step requires re-evaluation of the compound's stability or cell permeability.[1]

References

  • Patterson, A. V., et al. (2021).[1] "Mechanism of Action of Bioreductive Drugs: The Role of Nitroreductases." Clinical Cancer Research.

  • Wardman, P. (2001).[1] "Electron Transfer Agents in Hypoxia-Selective Drugs." Current Medicinal Chemistry.

  • Rauth, A. M., et al. (1998).[1] "Bioreductive therapies: an overview of drugs and their mechanisms of action." International Journal of Radiation OncologyBiologyPhysics.[1]

  • Denny, W. A. (2004).[1] "Hypoxia-activated prodrugs in cancer therapy: progress to the clinic." Future Oncology.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 5-(2-Nitrophenyl)furfural derivatives." Merck/Sigma Technical Documents.

Sources

Alternative compounds to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Alternatives for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in Antimicrobial Research

Introduction: Contextualizing a Novel Nitrophenylfuran Derivative

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a specific structure within the broader class of nitrophenylfuran derivatives. While this particular molecule is not extensively documented in mainstream literature, its core structure—a furan ring linked to a nitrophenyl group—is a well-established pharmacophore, particularly in the realm of antimicrobial agents. Compounds in this family are synthetic broad-spectrum antimicrobials effective against a variety of Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the furan ring, which is crucial for their mechanism of action.

The methoxy and methanol substitutions on the phenyl and furan rings, respectively, are expected to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can influence its pharmacokinetic profile and overall efficacy. Given the established role of the nitrofuran scaffold, this guide will hypothesize the primary application of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as an antimicrobial agent and provide a detailed comparison with established and alternative compounds in this therapeutic area. This analysis is designed to guide researchers and drug development professionals in selecting appropriate compounds for further investigation.

Hypothesized Mechanism of Action: The Role of Nitro-Reduction

The antimicrobial action of nitrofuran derivatives is a multi-step intracellular process. It is predicated on the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates a cascade of highly reactive electrophilic intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are non-specific in their targets and can induce significant cellular damage by reacting with a wide array of macromolecules. The primary targets are believed to be ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death. This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Compound Nitrofuran (R-NO2) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enzymatic Reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Nitroreductase->Intermediates DNA DNA Damage Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Intermediates->Ribosomes Enzymes Enzyme Inactivation Intermediates->Enzymes Death Bactericidal Effect DNA->Death Ribosomes->Death Enzymes->Death

Caption: Hypothesized mechanism of action for nitrofuran derivatives.

Comparative Analysis of Antimicrobial Alternatives

The selection of an appropriate antimicrobial agent depends on a multitude of factors including its spectrum of activity, potency, safety profile, and the potential for resistance development. Here, we compare our subject compound's likely profile with two well-established alternatives: Nitrofurantoin, a classic nitrofuran, and Ciprofloxacin, a fluoroquinolone with a distinct mechanism of action.

Feature(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol (Hypothesized)NitrofurantoinCiprofloxacin
Class Nitrofuran DerivativeNitrofuranFluoroquinolone
Mechanism of Action Inhibition of DNA, RNA, protein, and cell wall synthesis via reactive intermediates.Inhibition of DNA, RNA, protein, and cell wall synthesis via reactive intermediates.Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication.
Spectrum of Activity Expected broad-spectrum against Gram-positive and Gram-negative bacteria.Primarily used for urinary tract infections caused by E. coli, Enterococcus faecalis, Staphylococcus aureus.Broad-spectrum, including Enterobacteriaceae, Pseudomonas aeruginosa, and atypical pathogens.
Common Resistance Low, due to multi-targeted mechanism.Low, mutations in nitroreductase genes can confer resistance.Common, due to target-site mutations (gyrA, parC) and efflux pumps.
Primary Application InvestigationalUncomplicated Urinary Tract Infections (UTIs)Wide range of infections including UTIs, respiratory, and skin infections.
Toxicity Profile Unknown. Potential for similar class-related toxicities (e.g., pulmonary, hepatic).Nausea, headache. Rare but serious: pulmonary fibrosis, hepatotoxicity, hemolytic anemia in G6PD deficient patients.Gastrointestinal distress, CNS effects (dizziness, confusion). Rare but serious: tendonitis/tendon rupture, aortic aneurysm.

Experimental Protocol: Determining Antimicrobial Potency

To empirically validate and compare the antimicrobial efficacy of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol against other compounds, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (e.g., (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, Nitrofurantoin, Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or turbidity standard.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations. Typically, this is done across 10 wells, leaving one for a positive control (no drug) and one for a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well.

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Stock Prepare Compound Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) Dilution->Inoculate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC: Lowest Concentration with No Growth Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, by virtue of its nitrophenylfuran core, holds theoretical promise as an antimicrobial agent. Its multi-targeted mechanism of action, common to this class of compounds, suggests a low propensity for resistance development, a highly desirable attribute in the current landscape of rising antimicrobial resistance. However, without empirical data, its specific spectrum of activity, potency, and safety profile remain speculative.

The provided comparative framework and experimental protocol offer a clear roadmap for future investigation. Direct, head-to-head studies comparing the MIC values of this novel compound against established drugs like Nitrofurantoin and Ciprofloxacin across a panel of clinically relevant bacterial strains are essential. Furthermore, cytotoxicity assays using mammalian cell lines would be a critical next step to assess its preliminary safety profile and determine its therapeutic index. Such studies will be crucial in determining whether (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol or its derivatives warrant further development as next-generation antimicrobial agents.

References

  • Ebringer, L., & Bencová, M. (1980). The activity of nitrofurans on chloroplasts in Euglena gracilis. Folia Microbiologica. [Link]

  • Vassiljev, V., et al. (2022). Antibacterial Activity of Nitrofurans: A Narrative Review of the Literature. Antibiotics. [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. The Journal of antimicrobial chemotherapy. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine. [Link]

  • Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy. [Link]

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